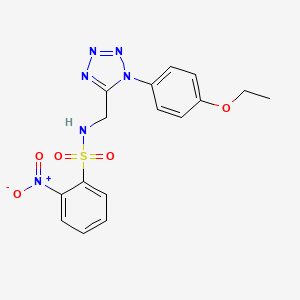

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a synthetic compound featuring a tetrazole core substituted with a 4-ethoxyphenyl group at the N1 position. A methylene bridge connects the tetrazole to a 2-nitrobenzenesulfonamide moiety. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, is prevalent in pharmaceuticals (e.g., angiotensin II receptor blockers like valsartan) . The sulfonamide group is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O5S/c1-2-27-13-9-7-12(8-10-13)21-16(18-19-20-21)11-17-28(25,26)15-6-4-3-5-14(15)22(23)24/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTIYDXRJWNBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, bromine for oxidation, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound features a tetrazole ring fused with a nitrobenzenesulfonamide moiety. This combination contributes to its distinct chemical properties and biological interactions. The molecular formula is with a molecular weight of approximately 378.37 g/mol.

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide exhibits a range of biological activities, making it a candidate for therapeutic applications:

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, studies indicate that modifications to the tetrazole ring enhance cytotoxicity, particularly when halogen substituents are present .

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes, such as:

- Retinoic Acid Receptor-related Orphan Receptor C (RORc) : This receptor is crucial in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases. In vitro studies have indicated that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide acts as an inverse agonist for RORc, leading to significant reductions in IL-17 production .

Antifungal Activity

A series of derivatives related to this compound have been synthesized and evaluated for antifungal properties. The presence of the tetrazole ring has been linked to enhanced antifungal activity against various pathogens .

Case Studies

Several case studies illustrate the therapeutic potential of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide:

Study on RORc Inhibition

A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. Results showed significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting potential applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis .

Cancer Cell Line Testing

In comparative studies against multiple cancer cell lines, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide demonstrated IC50 values significantly lower than those observed for standard chemotherapeutic agents. This indicates a promising avenue for further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Sulfonamide Hybrids

The target compound shares structural motifs with other tetrazole-sulfonamide hybrids. For example:

- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): This compound replaces the 4-ethoxyphenyl-tetrazole with an indazole ring but retains the sulfonamide group.

- Compound 5b (): Features dual tetrazole rings with benzyl and tert-butyl substituents. Unlike the target compound, it lacks a sulfonamide group but highlights the versatility of tetrazole in drug design, particularly in modulating steric bulk and electronic effects .

Table 1: Structural and Functional Comparison of Tetrazole-Sulfonamide Derivatives

Tetrazole-Containing Pharmaceuticals

Valsartan and Losartan (): These antihypertensive drugs incorporate a tetrazole ring linked to a biphenyl group. Unlike the target compound, they lack sulfonamide moieties but demonstrate how tetrazole’s acidity (pKa ~4–5) enhances binding to angiotensin receptors. The target compound’s 2-nitrobenzenesulfonamide may introduce distinct electronic or steric interactions compared to valsartan’s carboxylate group .

Candesartan (): Features a benzimidazole-tetrazole hybrid. The ethoxy group in the target compound’s 4-ethoxyphenyl substituent mirrors candesartan’s ethoxy moiety, which is critical for receptor affinity. However, the nitro group in the sulfonamide may confer different redox properties compared to candesartan’s carboxylic acid .

Substituent Effects on Tetrazole Derivatives

- 4-Ethoxyphenyl vs. Chlorotrityl Groups : Compound 8 () contains a chlorotrityl-protected tetrazole, which is bulkier than the 4-ethoxyphenyl group. This difference could influence solubility and metabolic stability, with ethoxy being more lipophilic than chlorine-substituted aromatics .

- Nitro Group vs. Carboxylate: The nitro group in the target compound’s sulfonamide contrasts with the carboxylate in valsartan.

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The nitrobenzenesulfonamide moiety enhances its solubility and interaction with biological targets. The presence of the ethoxyphenyl group may also influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activity. For instance, similar tetrazole compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide may exhibit comparable effects .

Antitumor Activity

Recent studies have demonstrated that compounds with tetrazole structures exhibit significant antitumor activity. For example, derivatives of tetrazole have been shown to inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR . While specific data on the compound is limited, the structural similarities suggest potential efficacy against various cancer cell lines.

Antimicrobial Properties

Tetrazole derivatives are also noted for their antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Preliminary studies suggest that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide may possess similar antimicrobial capabilities .

Study 1: Anticancer Efficacy

In a comparative study involving various tetrazole derivatives, a related compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the importance of substituents on the tetrazole ring in enhancing anticancer activity . Although direct data on the compound's efficacy is not available, the findings suggest a promising avenue for further investigation.

Study 2: Enzyme Inhibition

A recent investigation into the inhibitory effects of tetrazole compounds on glutathione transferase (GST) revealed that certain derivatives exhibited selective inhibition, leading to reduced proliferation of cancer cells. This mechanism may be relevant for understanding how N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide interacts with similar targets .

Data Table: Biological Activities of Related Tetrazole Compounds

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves coupling the tetrazole moiety with the sulfonamide group via nucleophilic substitution. Key steps include:

- Step 1 : Preparation of the tetrazole intermediate (1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methanol using click chemistry or cycloaddition reactions .

- Step 2 : Activation of the sulfonamide group (2-nitrobenzenesulfonyl chloride) for coupling under inert conditions .

- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

- Critical Considerations : Monitor reaction pH and temperature to avoid decomposition of the nitro group.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., similar sulfonamides in used this method) .

- Spectroscopic Techniques :

- NMR : Compare chemical shifts of aromatic protons (δ ~7.5–8.5 ppm for nitrobenzene) and tetrazole protons (δ ~8.0–9.0 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm<sup>-1</sup>) and nitro group absorption (~1520 cm<sup>-1</sup>) .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms via UV-Vis spectrophotometry .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 as the endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent purity) to minimize batch-to-batch variability .

- Comparative SAR Analysis : Synthesize analogs (e.g., replacing the ethoxy group with methoxy) to isolate structural contributors to activity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data dispersion and identify outliers .

- Example : Discrepancies in IC50 values may arise from differences in cell passage numbers or endotoxin levels in culture media.

Q. What computational strategies support mechanistic studies of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). Validate with MD simulations (50–100 ns trajectories) to assess stability .

- Quantum Mechanical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electron density around the nitro group, which may influence reactivity .

- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, reaction time). For example, a 2<sup>3</sup> design testing temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and molar ratio (1:1 vs. 1:1.2) .

- Process Intensification : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions .

- Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste .

Data Analysis and Theoretical Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide’s H-bond acceptor, nitro group’s electron-withdrawing effect) using MOE or Schrödinger .

- Hammett Analysis : Correlate substituent effects (σ values) on the benzene ring with bioactivity trends .

Q. How should researchers approach conflicting crystallographic and spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.